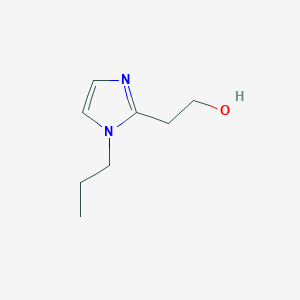

2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol

Description

Contextualization of Imidazole-Ethanol Derivatives in Chemical Synthesis

Imidazole-ethanol derivatives are a significant class of compounds in chemical synthesis due to the versatile reactivity of both the imidazole (B134444) ring and the hydroxyl group of the ethanol (B145695) side chain. This dual functionality allows for a wide array of chemical modifications, enabling chemists to construct more complex molecular architectures. The imidazole portion can undergo reactions such as N-alkylation and coordination with metal ions, while the hydroxyl group can be oxidized to an aldehyde or converted into esters and ethers.

These derivatives serve as key intermediates in the synthesis of various pharmaceutical agents, particularly antifungal drugs like Econazole and Miconazole. royal-chem.com The imidazole ring in these drugs targets and inhibits fungal enzymes, thereby disrupting the pathogen's cell membrane.

General synthetic strategies for imidazole-ethanol derivatives often involve the nucleophilic substitution of a suitable starting material by imidazole. A common method is the reaction of imidazole with an epoxide, such as ethylene (B1197577) oxide, under basic conditions. Another approach involves a two-step process where a 2-bromo-1-arylethanone reacts with imidazole to form a 2-(1H-imidazol-1-yl)-1-arylethanone, which is then reduced to the corresponding alcohol derivative.

While a specific synthetic route for 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol is not detailed in the available literature, a plausible pathway could involve the alkylation of 2-(1H-imidazol-2-yl)ethan-1-ol with a propyl halide.

Rationale for Academic Investigation of this compound

The academic investigation into this compound is driven by the potential for this compound to exhibit novel biological activities and serve as a building block for more complex molecules. The presence of the propyl group introduces lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.

Research on analogous structures suggests that derivatives of this compound could possess a broad spectrum of biological activities, including antifungal, anticonvulsant, and antimicrobial properties. researchgate.net For instance, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters have shown potent fungal growth inhibition. researchgate.net The investigation of this compound and its derivatives could therefore lead to the discovery of new therapeutic leads.

Overview of Research Trajectories for Novel Heterocyclic Alcohols

The study of novel heterocyclic alcohols is a vibrant area of research in medicinal chemistry and materials science. A significant focus is on the synthesis of new derivatives and the evaluation of their biological activities. For example, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized and identified as selective GLS1 inhibitors with potential antitumor activities. nih.gov

Another research trajectory involves the development of new synthetic methodologies for the efficient and stereoselective synthesis of these compounds. The use of enantioselective synthesis to prepare specific stereoisomers is of particular interest, as different enantiomers of a chiral drug can have significantly different biological activities. researchgate.net

Furthermore, heterocyclic alcohols are being explored for their applications in materials science, for instance, in the development of new polymers and functional materials. The ability of the imidazole moiety to coordinate with metal ions also opens up possibilities for the design of novel catalysts and sensors.

| Property | Value for Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O |

| Molecular Weight | 257.12 g/mol |

| Physical Form | White to off-white crystalline solid |

| Melting Point | 134–138 °C |

| Commercial Purity | ≥ 99.0% |

| Data sourced from a technical analysis of Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. royal-chem.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(1-propylimidazol-2-yl)ethanol |

InChI |

InChI=1S/C8H14N2O/c1-2-5-10-6-4-9-8(10)3-7-11/h4,6,11H,2-3,5,7H2,1H3 |

InChI Key |

UWKZMLPGQOKJCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CN=C1CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1 Propyl 1h Imidazol 2 Yl Ethan 1 Ol

Retrosynthetic Analysis and Design Strategies for 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, several logical disconnections can be proposed, leading to distinct synthetic strategies.

Two primary strategies emerge from this analysis:

Strategy A: N-Alkylation. This approach involves the late-stage introduction of the N-propyl group onto a pre-formed 2-(1H-imidazol-2-yl)ethan-1-ol core. This is often a reliable and high-yielding strategy for N-alkylation of imidazoles.

Strategy B: C2-Functionalization. This strategy builds the C2-ethan-1-ol side chain onto a 1-propyl-1H-imidazole precursor. This route typically requires the generation of a nucleophilic center at the C2 position of the imidazole (B134444) ring, often through lithiation.

A third, more complex approach would involve the construction of the imidazole ring from acyclic precursors that already contain the propyl and hydroxyethyl (B10761427) fragments. While feasible, this often involves harsher conditions and can lead to challenges with regioselectivity.

Table 1: Comparison of Retrosynthetic Strategies

| Strategy | Key Disconnection | Precursors | Key Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|---|---|

| A: N-Alkylation | N1-Propyl bond | 2-(1H-imidazol-2-yl)ethan-1-ol, Propyl halide | N-alkylation | High regioselectivity for N1, generally high yields. | Synthesis of the 2-substituted imidazole precursor may be required. |

| B: C2-Functionalization | C2-Ethanol bond | 1-Propyl-1H-imidazole, Ethylene (B1197577) oxide or 2-haloethanol | C2-lithiation followed by nucleophilic attack | Precursor (1-propyl-1H-imidazole) is readily accessible. | Requires strongly basic and anhydrous conditions; potential for side reactions. |

Precursor Synthesis and Optimization

The success of the chosen synthetic route hinges on the efficient preparation of its key precursors.

For Strategy A , the precursor is 2-(1H-imidazol-2-yl)ethan-1-ol . While not a common starting material, its synthesis can be envisioned through methods such as the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives in the presence of an alcohol under acidic conditions. nih.gov Another approach could involve the reduction of 1-(1H-imidazol-2-yl)ethanone, which is commercially available.

For Strategy B , the key precursor is 1-propyl-1H-imidazole . This compound can be readily synthesized via the N-alkylation of imidazole with a propyl halide, such as 1-bromopropane (B46711). chemicalbook.com A typical procedure involves deprotonating imidazole with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the alkylating agent. chemicalbook.com Optimization of this reaction often involves screening bases (e.g., NaH, KOH, NaOH) and solvents to maximize yield and minimize the formation of dialkylated imidazolium (B1220033) salt byproducts. google.com

Direct Synthesis Routes for this compound

Based on the retrosynthetic analysis, the forward synthesis can be executed using several methodologies. The most direct and common approach is the N-alkylation of a 2-substituted imidazole precursor (Strategy A).

Catalytic Approaches in the Synthesis of this compound

Catalysis can significantly improve the efficiency, selectivity, and environmental footprint of N-alkylation reactions.

Phase-Transfer Catalysis (PTC): This method is highly effective for the alkylation of imidazoles under solid-liquid or liquid-liquid conditions. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) iodide (TBAI), can be used to shuttle the imidazolide (B1226674) anion from a solid base (e.g., powdered KOH) into an organic phase where it reacts with the propyl halide. researchgate.net This approach often proceeds under mild conditions and avoids the need for strong, hazardous bases like sodium hydride. researchgate.net

Solid-Supported Basic Catalysis: Bases such as potassium hydroxide (B78521) impregnated on alumina (B75360) (KOH/Al2O3) have been used to prepare N-alkyl imidazoles under mild conditions. ciac.jl.cn These solid-supported reagents are easily filtered off at the end of the reaction, simplifying purification and allowing for potential reuse of the catalyst. ciac.jl.cn

Non-Catalytic Methodologies for this compound Synthesis

Non-catalytic methods for the N-propylation of 2-(1H-imidazol-2-yl)ethan-1-ol typically involve the use of a stoichiometric amount of a strong base in an appropriate solvent.

A widely used laboratory-scale method involves dissolving the imidazole precursor in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, commonly sodium hydride (NaH), is added to deprotonate the imidazole nitrogen, generating the sodium imidazolide salt. Subsequent addition of a propylating agent, such as 1-bromopropane or 1-iodopropane, leads to the formation of the N-C bond via an SN2 reaction. chemicalbook.com The reaction is typically run at room temperature or with gentle heating to ensure completion. chemicalbook.com

Yield Optimization and Scale-Up Considerations for this compound Production

Optimizing the yield for the N-alkylation reaction involves careful control of several parameters.

Table 2: Parameters for Optimization of N-Alkylation

| Parameter | Considerations for Optimization | Typical Conditions/Reagents |

|---|---|---|

| Base | The strength of the base affects the rate of deprotonation. The choice between homogeneous (e.g., NaH) and heterogeneous (e.g., KOH) bases impacts reaction conditions and workup. | NaH, KOH, NaOH, K2CO3. chemicalbook.comgoogle.com |

| Solvent | Polar aprotic solvents are preferred as they solubilize the reactants and facilitate the SN2 reaction. | DMF, THF, Acetonitrile. chemicalbook.com |

| Alkylating Agent | The reactivity order is I > Br > Cl. Using a slight excess of the alkylating agent can drive the reaction to completion. | 1-Iodopropane, 1-Bromopropane. chemicalbook.com |

| Temperature | Reactions are often run from room temperature to moderate heating (e.g., 75-115 °C) to balance reaction rate and minimize side products. google.com | 25-100 °C. |

| Molar Ratios | Using a slight excess of the base and alkylating agent relative to the imidazole can improve conversion. | Imidazole:Base:Alkyl Halide ≈ 1:1.1:1.2. |

For large-scale production, safety and processing efficiency become paramount. The use of sodium hydride can be problematic due to its flammability. Process safety can be enhanced by switching to alternative bases like potassium hydroxide, especially in conjunction with phase-transfer catalysis, which allows for milder conditions. researchgate.net Furthermore, transitioning from batch processing to continuous flow reactors can offer improved heat management, better control over reaction parameters, and increased throughput, although the initial setup cost is higher.

Derivatization Strategies and Functional Group Transformations of this compound

The primary alcohol functional group in this compound is a versatile handle for further molecular elaboration. A variety of standard organic transformations can be applied to this hydroxyl group to synthesize a range of derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would yield the corresponding aldehyde, 2-(1-propyl-1H-imidazol-2-yl)acetaldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the formation of the carboxylic acid, 2-(1-propyl-1H-imidazol-2-yl)acetic acid. The electrooxidation of similar hydroxyethyl-substituted heterocycles has also been shown to effectively produce the corresponding carboxylic acids. researchgate.net

Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for more sensitive substrates, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the desired ester. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is another effective method for ester formation from carboxylic acids. jocpr.com

Conversion to Halides: The alcohol can be converted into the corresponding alkyl halide. Thionyl chloride (SOCl2) is typically used to produce the chloro-derivative, 2-(2-chloroethyl)-1-propyl-1H-imidazole, while phosphorus tribromide (PBr3) would yield the bromo-derivative. These halo-derivatives are useful intermediates for subsequent nucleophilic substitution reactions.

Table 3: Summary of Functional Group Transformations

| Transformation | Product Functional Group | Typical Reagent(s) | Product Name |

|---|---|---|---|

| Mild Oxidation | Aldehyde | PCC, DMP | 2-(1-propyl-1H-imidazol-2-yl)acetaldehyde |

| Strong Oxidation | Carboxylic Acid | KMnO4, Jones Reagent | 2-(1-propyl-1H-imidazol-2-yl)acetic acid |

| Esterification | Ester | R-COOH (acid catalyst), R-COCl (base) | 2-(1-propyl-1H-imidazol-2-yl)ethyl ester |

| Chlorination | Alkyl Chloride | SOCl2 | 2-(2-chloroethyl)-1-propyl-1H-imidazole |

| Bromination | Alkyl Bromide | PBr3 | 2-(2-bromoethyl)-1-propyl-1H-imidazole |

Reactions Involving the Imidazole Moiety of this compound

The imidazole ring in this compound is a versatile heterocyclic system that can participate in several types of reactions. The lone pair of electrons on the N-3 nitrogen atom imparts nucleophilic character to the ring, making it susceptible to attack by electrophiles.

One of the most common reactions of the imidazole nucleus is N-alkylation . nih.gov In the case of 1-substituted imidazoles like the title compound, the N-3 atom can be alkylated to form a quaternary imidazolium salt. This reaction typically proceeds by treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The resulting imidazolium salts are ionic liquids and have garnered significant interest for their unique properties and applications in various fields. bookpi.orgorientjchem.org

N-acylation of the imidazole ring is another important transformation. While less common for 1-substituted imidazoles compared to their unsubstituted counterparts, acylation can occur under specific conditions, typically with highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction would lead to the formation of an N-acylimidazolium salt. The hydrolysis of N-acylimidazoles has been a subject of mechanistic studies. researchgate.net

Electrophilic substitution on the imidazole ring itself is also possible. The imidazole ring is considered an electron-rich aromatic system. However, in 1,2-disubstituted imidazoles, the positions C-4 and C-5 are the most likely sites for electrophilic attack. Reactions such as nitration, halogenation, and sulfonation can be achieved, although they often require harsh conditions and may lead to a mixture of products. The directing effects of the existing substituents on the ring play a crucial role in determining the regioselectivity of these reactions. pharmaguideline.com

Table 1: Examples of Reactions at the Imidazole Moiety

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I), Solvent (e.g., ACN) | 1-Propyl-3-alkyl-2-(2-hydroxyethyl)imidazolium halide |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N) | 1-Propyl-3-acyl-2-(2-hydroxyethyl)imidazolium chloride |

| Halogenation | N-Bromosuccinimide (NBS), CCl4 | Bromo-substituted imidazole derivative |

| Nitration | HNO3/H2SO4 | Nitro-substituted imidazole derivative |

Chemical Modifications at the Hydroxyl Group of this compound

The primary hydroxyl group in this compound is a key site for a variety of chemical modifications, allowing for the introduction of new functional groups and the modulation of the compound's physicochemical properties.

Esterification is a fundamental reaction of alcohols. The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acyl chloride, or anhydride. Acid catalysts (e.g., H₂SO₄) are often employed when reacting with carboxylic acids, while a base (e.g., pyridine, triethylamine) is typically used with acyl chlorides and anhydrides to neutralize the acidic byproduct. This reaction is versatile, allowing for the introduction of a wide array of ester functionalities.

Etherification , the conversion of the hydroxyl group to an ether, is another common transformation. The Williamson ether synthesis is a classic method for achieving this, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Other methods, such as reaction with alkyl sulfates or under acid-catalyzed dehydration conditions (for symmetrical ethers), can also be employed. For instance, imidazole-derived alkyl and aryl ethers have been synthesized and characterized. nih.gov

Oxidation of the primary alcohol group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, will typically stop at the aldehyde stage, yielding 2-(1-propyl-1H-imidazol-2-yl)acetaldehyde. organic-chemistry.org Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol all the way to the carboxylic acid, 2-(1-propyl-1H-imidazol-2-yl)acetic acid. organic-chemistry.orgstackexchange.comlibretexts.org

Table 2: Examples of Reactions at the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | 2-(1-propyl-1H-imidazol-2-yl)ethyl acetate |

| Etherification | NaH, then CH3I in THF | 2-(2-methoxyethyl)-1-propyl-1H-imidazole |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 | 2-(1-propyl-1H-imidazol-2-yl)acetaldehyde |

| Oxidation to Carboxylic Acid | KMnO4, NaOH, H2O, then H3O+ | 2-(1-propyl-1H-imidazol-2-yl)acetic acid |

Transformations Involving the Propyl Chain of this compound

The N-propyl group attached to the imidazole ring is generally the least reactive part of the molecule. It consists of sp³ hybridized carbon atoms and is a saturated alkyl chain, making it resistant to many chemical transformations under standard laboratory conditions.

While direct functionalization of the propyl chain is challenging, it is not entirely impossible. Radical halogenation, for instance, could potentially introduce a halogen atom onto the propyl chain, although this reaction often lacks selectivity and may lead to a mixture of products. More sophisticated C-H activation methodologies could also be envisioned for the selective functionalization of the propyl group, but these are typically complex, multi-step processes.

In most synthetic schemes involving this compound, the propyl chain is considered a stable substituent that does not participate in the primary chemical transformations of the imidazole ring or the hydroxyl group. Research on the functionalization of long alkyl chains on imidazole-based ionic liquids has been explored to modify properties like lipophilicity. bookpi.orgorientjchem.org

Advanced Structural Elucidation and Conformational Analysis of 2 1 Propyl 1h Imidazol 2 Yl Ethan 1 Ol and Its Derivatives

X-ray Crystallographic Investigations of 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol and Analogues

While a specific crystal structure for this compound is not publicly available, analysis of closely related imidazole (B134444) derivatives allows for a predictive understanding of its likely structural features. nih.govnih.govnih.gov For instance, in the crystal structure of (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, intermolecular O—H⋯N hydrogen bonds are observed, linking the molecules into chains. nih.gov A similar hydrogen bonding pattern would be anticipated for this compound, where the hydroxyl group of one molecule interacts with the un-substituted nitrogen of the imidazole ring of an adjacent molecule.

Hypothetical Crystallographic Data for this compound:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 9.1 |

| b (Å) | ~ 13.8 |

| c (Å) | ~ 18.0 |

| β (°) | ~ 92.4 |

| V (ų) | ~ 2260 |

| Z | 4 |

| Hydrogen Bonding | O-H···N (intermolecular) |

| Key Dihedral Angle (N-C-C-O) | ~ 60-70° |

High-Resolution NMR Spectroscopic Studies for Conformational Landscape and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. nih.govauremn.org.br For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a detailed picture of its conformational preferences.

The ¹H NMR spectrum would reveal characteristic signals for the propyl and ethanol (B145695) moieties, as well as for the protons on the imidazole ring. The chemical shifts and coupling constants of the methylene protons in the ethanol and propyl groups are particularly sensitive to the local electronic environment and dihedral angles, offering insights into the preferred rotamers.

To further elucidate the spatial arrangement of atoms, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. columbia.eduyoutube.com These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu For small molecules like this compound, NOESY is a suitable choice. columbia.edu The presence of cross-peaks in a NOESY spectrum indicates which protons are near each other, allowing for the construction of a three-dimensional model of the dominant solution-state conformation. For example, NOE correlations between the protons of the propyl group and the protons of the imidazole ring would define the orientation of the propyl chain relative to the ring.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃):

| Protons | Predicted δ (ppm) | Multiplicity |

| Imidazole H-4, H-5 | 6.9 - 7.2 | s |

| N-CH₂ (propyl) | 3.9 - 4.1 | t |

| CH₂-OH (ethanol) | 3.7 - 3.9 | t |

| Imidazole-CH₂ (ethanol) | 2.8 - 3.0 | t |

| CH₂ (propyl, middle) | 1.7 - 1.9 | sextet |

| CH₃ (propyl) | 0.9 - 1.0 | t |

| OH | Variable | br s |

Expected NOESY Correlations for Conformational Analysis:

| Proton 1 | Proton 2 | Implied Proximity |

| N-CH₂ (propyl) | Imidazole H-5 | Indicates orientation of the propyl group |

| Imidazole-CH₂ (ethanol) | Imidazole H-4 | Defines the orientation of the ethanol side chain |

| N-CH₂ (propyl) | Imidazole-CH₂ (ethanol) | Suggests a folded or compact conformation |

Vibrational Spectroscopy (Infrared and Raman) for Specific Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. sci.amnih.gov These methods are excellent for identifying the presence of specific functional groups. The IR and Raman spectra of this compound would be complementary, with some vibrations being more prominent in one technique than the other.

The key functional groups in this molecule are the O-H group of the alcohol, the C-H bonds of the alkyl chains and the imidazole ring, the C=C and C-N bonds within the imidazole ring, and the C-O bond of the alcohol.

The IR spectrum is expected to show a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group. The C-H stretching vibrations of the alkyl and aromatic parts would appear in the 2850-3150 cm⁻¹ range. The C=C and C=N stretching vibrations of the imidazole ring are anticipated in the 1400-1600 cm⁻¹ region. sci.am

Raman spectroscopy would also be sensitive to the vibrations of the imidazole ring and the carbon skeleton. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum.

Predicted Vibrational Frequencies and Assignments:

| Wavenumber (cm⁻¹) | Assignment | Expected in IR/Raman |

| 3200 - 3600 | O-H stretching (hydrogen-bonded) | Strong in IR |

| 3100 - 3150 | C-H stretching (imidazole ring) | Medium in IR/Raman |

| 2850 - 2970 | C-H stretching (propyl, ethanol) | Strong in IR/Raman |

| 1450 - 1600 | C=C and C=N stretching (imidazole) | Medium in IR/Raman |

| 1300 - 1450 | C-H bending (alkyl chains) | Medium in IR |

| 1050 - 1150 | C-O stretching | Strong in IR |

Stereochemical Investigations of Chiral Derivatives of this compound

While this compound itself is achiral, the introduction of a substituent at the carbinol carbon (the carbon bearing the hydroxyl group) or at the adjacent methylene carbon would create a chiral center, leading to a pair of enantiomers. For example, 2-(1-propyl-1H-imidazol-2-yl)propan-1-ol would be a chiral derivative.

The investigation of such chiral derivatives involves several key steps:

Chiral Synthesis or Resolution: The enantiomers can be prepared either through stereoselective synthesis, using chiral catalysts or starting materials, or by resolving a racemic mixture. Resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Polarimetry: The optical activity of the separated enantiomers can be measured using a polarimeter. Enantiomers will rotate the plane of polarized light to an equal but opposite degree.

Absolute Configuration Determination: The definitive assignment of the absolute configuration (R or S) at the stereocenter requires X-ray crystallography of a single crystal of the pure enantiomer or a diastereomeric salt. nih.gov

For a hypothetical chiral derivative like (R)- and (S)-2-(1-propyl-1H-imidazol-2-yl)propan-1-ol, one would expect distinct biological activities for each enantiomer, underscoring the importance of stereochemical analysis.

Theoretical and Computational Chemistry of 2 1 Propyl 1h Imidazol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical stability; a larger gap generally implies lower reactivity.

Furthermore, the molecular electrostatic potential (MEP) map visually represents the charge distribution. For 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group, indicating these as sites prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and low reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

| Electronegativity | 3.65 | Tendency to attract electrons |

| Chemical Hardness | 2.85 | Resistance to change in electron configuration |

| Chemical Softness | 0.35 | Reciprocal of hardness |

| Electrophilicity Index | 2.34 | Propensity to act as an electrophile |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional structures (conformers) and how the molecule interacts with itself and with solvent molecules.

The flexibility of the propyl chain and the ethanol (B145695) substituent allows for a variety of conformations. MD simulations can identify the most stable conformers by analyzing the potential energy surface. Torsional angles, such as those around the C-C bond connecting the imidazole ring and the ethanol group, and within the propyl chain, are key parameters in this analysis.

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the behavior of this molecule. The hydroxyl group is a potent hydrogen bond donor and acceptor. MD simulations can quantify the extent and lifetime of hydrogen bonds formed between molecules of this compound or with solvent molecules, which influences its physical properties like boiling point and solubility.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. These predicted shifts, when compared with experimentally obtained spectra, can help in the definitive assignment of each peak to a specific atom in the molecule.

Similarly, the vibrational frequencies corresponding to different molecular motions can be calculated and compared with an experimental IR spectrum. This allows for the assignment of characteristic absorption bands, such as the O-H stretching of the hydroxyl group and the C=N and C=C stretching vibrations of the imidazole ring.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| ¹H NMR | δ (ppm) for OH proton: 4.5 | δ (ppm): 4.6 |

| ¹³C NMR | δ (ppm) for C2 of imidazole: 145.2 | δ (ppm): 145.8 |

| IR Spectroscopy | O-H stretch (cm⁻¹): 3400 | O-H stretch (cm⁻¹): 3350 |

| IR Spectroscopy | C=N stretch (cm⁻¹): 1620 | C=N stretch (cm⁻¹): 1615 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the comparison between predicted and experimental values.

Computational Studies of Reaction Mechanisms Involving this compound

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, the esterification of the hydroxyl group or the alkylation of the N3 nitrogen on the imidazole ring are plausible reactions. Computational studies could model these processes, calculating the energy barriers for different proposed pathways. This information helps in understanding the reaction kinetics and predicting the most likely products under specific conditions. Such studies can guide the design of synthetic routes and the optimization of reaction conditions.

Coordination Chemistry and Supramolecular Assembly Involving 2 1 Propyl 1h Imidazol 2 Yl Ethan 1 Ol

Ligand Properties and Coordination Modes of 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol

Based on the general knowledge of imidazole (B134444) derivatives, this compound is anticipated to be a versatile ligand. The imidazole ring offers a nitrogen donor atom (N3) with a lone pair of electrons readily available for coordination to a metal center. The presence of the ethanol (B145695) substituent at the 2-position introduces a hydroxyl group, which can act as a second donor site. This dual-functionality would allow the ligand to act in a monodentate fashion, coordinating solely through the imidazole nitrogen, or as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion through both the nitrogen and oxygen atoms. The propyl group at the N1 position would likely introduce steric hindrance that could influence the coordination geometry and the stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this ligand would likely follow established methodologies, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. However, specific details regarding the synthesis and characterization of complexes with transition metals, main group metals, or lanthanides and actinides are not documented.

Transition Metal Complexes of this compound

There is no specific information available in the scientific literature regarding the synthesis and characterization of transition metal complexes involving this compound.

Main Group Metal Complexes of this compound

Detailed research findings on the synthesis and characterization of main group metal complexes with this compound are not present in the available literature.

Structural Analysis of Coordination Compounds via X-ray Diffraction and Advanced Spectroscopies

Without synthesized complexes, there is no available data from structural analysis techniques such as X-ray diffraction. Spectroscopic data from methods like infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy, which are crucial for elucidating the coordination environment and bonding modes of metal complexes, are also absent from the literature for this specific ligand.

Applications of Coordination Compounds in Catalysis and Materials Science

While metal complexes of other imidazole derivatives have found applications in catalysis and as building blocks for materials like metal-organic frameworks (MOFs), there are no reported applications for coordination compounds derived from this compound. The unique steric and electronic properties imparted by the N-propyl and C-ethanol substituents could potentially lead to novel applications, but this remains an uninvestigated area of research.

Catalytic Activity of Metal Complexes of this compound in Organic Transformations

There is no available information in published literature regarding the catalytic activity of metal complexes derived from this compound.

Supramolecular Architectures and Self-Assembly Processes Incorporating this compound

There is no available information in published literature regarding the formation of supramolecular architectures or self-assembly processes involving this compound.

Mechanistic Investigations in Chemical and Molecular Biological Systems Excluding Clinical Outcomes

Elucidation of Reaction Pathways for Transformations Involving 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol

The chemical reactivity of this compound is dictated by the functional groups present: the imidazole (B134444) ring, the primary alcohol, and the N-propyl substituent. Transformations can be expected to occur at these sites, and the elucidation of their reaction pathways is crucial for understanding its chemical behavior.

Oxidation of the Ethan-1-ol Side Chain: The primary alcohol group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to the corresponding aldehyde, 2-(1-propyl-1H-imidazol-2-yl)acetaldehyde, or further to the carboxylic acid, 2-(1-propyl-1H-imidazol-2-yl)acetic acid.

Pathway to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation. The mechanism generally involves the formation of a chromate (B82759) ester or a hypervalent iodine intermediate, followed by an E2 elimination to yield the aldehyde.

Pathway to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will typically oxidize the primary alcohol directly to the carboxylic acid. The reaction proceeds through the intermediate aldehyde, which is then rapidly hydrated and further oxidized.

Reactions at the Imidazole Ring: The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which influences its reactivity.

Electrophilic Substitution: The imidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of substitution (C4 or C5) is influenced by the directing effects of the substituents on the ring and the reaction conditions. The N-propyl group at position 1 and the 2-ethanol group at position 2 will electronically and sterically influence the regioselectivity of these reactions.

N-Alkylation/Acylation: The lone pair of electrons on the N3 nitrogen atom of the imidazole ring makes it nucleophilic and susceptible to alkylation or acylation, leading to the formation of quaternary imidazolium (B1220033) salts or N-acylated derivatives, respectively.

Transformations of the N-propyl Group: While generally less reactive, the N-propyl group could potentially undergo free-radical halogenation at the alkyl chain under specific conditions, such as exposure to UV light in the presence of a halogen.

A summary of potential transformations is presented in the interactive table below.

| Starting Material | Reagent/Condition | Major Product | Transformation Type |

| This compound | Pyridinium chlorochromate (PCC) | 2-(1-propyl-1H-imidazol-2-yl)acetaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO4) | 2-(1-propyl-1H-imidazol-2-yl)acetic acid | Oxidation |

| This compound | Nitrating mixture (HNO3/H2SO4) | Nitro-2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol | Electrophilic Aromatic Substitution |

| This compound | Methyl iodide (CH3I) | 1-propyl-3-methyl-2-(2-hydroxyethyl)-1H-imidazol-3-ium iodide | N-Alkylation |

Molecular-Level Interactions of this compound with Model Biomolecules (e.g., proteins, nucleic acids)

The interaction of small molecules with biomolecules is fundamental to their biological activity. Based on the structure of this compound, several types of molecular-level interactions with proteins and nucleic acids can be predicted. These interactions are often studied using techniques like molecular docking. benthamdirect.comekb.egresearchgate.netdoi.orgmdpi.com

Interactions with Proteins: The imidazole moiety is a common feature in many biologically active molecules and can participate in various interactions within a protein's binding site. nih.govresearchgate.net

Hydrogen Bonding: The hydroxyl group of the ethanol (B145695) side chain can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the imidazole ring (specifically N3) can act as hydrogen bond acceptors. These interactions are crucial for the specific recognition and binding to amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate.

Hydrophobic Interactions: The N-propyl group and the ethyl linker provide hydrophobic character to the molecule, allowing it to interact with nonpolar pockets within a protein, formed by amino acid residues like valine, leucine, isoleucine, and phenylalanine.

Pi-Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Coordination with Metal Ions: The nitrogen atoms of the imidazole ring are known to coordinate with metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) that may be present in the active sites of metalloproteins.

Molecular docking studies on similar imidazole derivatives have shown their ability to bind to the active sites of various enzymes, such as cyclooxygenase-2 (COX-2) and L-glutamine:D-fructose-6-phosphate amidotransferase, through a combination of these interactions. benthamdirect.comresearchgate.net

Interactions with Nucleic Acids: Imidazole-containing molecules can also interact with nucleic acids like DNA.

Electrostatic Interactions: If the imidazole ring becomes protonated, the resulting positive charge could lead to electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Intercalation: While less likely for this specific structure compared to larger, planar aromatic systems, the possibility of partial intercalation between base pairs cannot be entirely ruled out without experimental evidence.

The following table summarizes the potential molecular interactions.

| Interacting Biomolecule | Potential Interaction Type | Involved Functional Group of the Compound |

| Protein | Hydrogen Bonding | Hydroxyl group, Imidazole nitrogen (N3) |

| Protein | Hydrophobic Interactions | N-propyl group, Ethyl linker |

| Protein | π-π Stacking | Imidazole ring |

| Protein | Metal Coordination | Imidazole nitrogens |

| Nucleic Acid | Groove Binding | Entire molecule |

| Nucleic Acid | Electrostatic Interactions | Protonated imidazole ring |

Enzymatic Biotransformations of this compound in Model Systems

The metabolism of xenobiotics, including small molecules like this compound, is primarily carried out by enzymes in the liver. The biotransformation pathways for this compound can be inferred from the known metabolism of imidazole-containing drugs and primary alcohols. hyphadiscovery.comchemijournal.com

Phase I Metabolism: These reactions introduce or expose functional groups and are primarily mediated by cytochrome P450 (CYP) enzymes.

Oxidation of the Alcohol: The primary alcohol is a likely site for oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) to form the corresponding carboxylic acid, 2-(1-propyl-1H-imidazol-2-yl)acetic acid.

CYP-Mediated Oxidation of the Imidazole Ring: The imidazole ring can be a substrate for CYP enzymes, leading to hydroxylation at the C4 or C5 positions. This can be followed by ring cleavage, a known metabolic pathway for some imidazole-containing drugs. hyphadiscovery.com

CYP-Mediated Oxidation of the N-propyl Group: The alkyl chain can undergo hydroxylation, typically at the ω or ω-1 position, leading to the formation of hydroxylated propyl derivatives.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase water solubility and facilitate excretion.

Glucuronidation: The hydroxyl group of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). Direct N-glucuronidation of the imidazole ring is also a possibility. hyphadiscovery.com

Sulfation: The hydroxyl group can also be sulfated by sulfotransferases (SULTs).

The predicted metabolic pathways are outlined in the table below.

| Phase | Reaction Type | Enzyme Family (putative) | Potential Metabolite |

| Phase I | Alcohol Oxidation | ADH, ALDH | 2-(1-propyl-1H-imidazol-2-yl)acetic acid |

| Phase I | Ring Hydroxylation | Cytochrome P450 | Hydroxy-2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol |

| Phase I | Alkyl Chain Hydroxylation | Cytochrome P450 | 2-(1-(hydroxypropyl)-1H-imidazol-2-yl)ethan-1-ol |

| Phase II | Glucuronidation | UGTs | 2-(1-propyl-1H-imidazol-2-yl)ethyl glucuronide |

| Phase II | Sulfation | SULTs | 2-(1-propyl-1H-imidazol-2-yl)ethyl sulfate |

Potential Applications of 2 1 Propyl 1h Imidazol 2 Yl Ethan 1 Ol in Advanced Chemical Research and Development

Role as a Privileged Scaffold or Ligand in the Design of Novel Chemical Entities

The imidazole (B134444) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets through hydrogen bonding, metal coordination, and π-π stacking interactions. The benzimidazole scaffold, a related structure, is found in numerous FDA-approved drugs and is a cornerstone in the rational design of new bioactive compounds. nih.gov The physicochemical properties of the imidazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, make it a valuable component in the design of molecules that can effectively bind to biological macromolecules. nih.gov

Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal activities, demonstrating the therapeutic potential of this class of compounds. researchgate.netnih.gov The structural framework of 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol, with its specific substitution pattern, offers a unique three-dimensional arrangement of functional groups that can be exploited for designing new therapeutic agents. The propyl group at the 1-position of the imidazole ring can influence the molecule's lipophilicity and steric profile, which are critical parameters for its pharmacokinetic and pharmacodynamic properties. The ethanol (B145695) substituent at the 2-position provides a handle for further chemical modification, allowing for the creation of a diverse library of derivatives for biological screening.

The imidazole moiety can also act as a ligand, coordinating to metal ions in metalloenzymes. This property is crucial for the design of enzyme inhibitors. By strategically modifying the substituents on the imidazole ring and the ethanol side chain, it is possible to fine-tune the binding affinity and selectivity of the resulting molecules for specific enzyme targets.

Contributions to the Development of New Catalytic Systems

The development of new catalytic systems is a cornerstone of modern chemistry, enabling more efficient and sustainable chemical transformations. The structure of this compound suggests its potential utility in the design of novel catalysts. The imidazole ring can function as an N-heterocyclic carbene (NHC) precursor or as a ligand for transition metals, which are central to many catalytic processes.

NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The imidazole ring in this compound can be readily converted into an imidazolium (B1220033) salt, which can then be deprotonated to form the corresponding NHC. The resulting NHC can be used to stabilize transition metal catalysts, influencing their reactivity, selectivity, and stability. The presence of the hydroxyl group on the side chain could also play a role in modulating the catalyst's properties, potentially through intramolecular coordination or by providing a site for catalyst immobilization.

Furthermore, the imidazole moiety itself can act as a ligand for a variety of transition metals. The coordination of the imidazole nitrogen to a metal center can create a catalytically active species. The specific electronic and steric properties imparted by the propyl and ethanol substituents would influence the performance of the resulting metal complex in catalytic reactions such as cross-coupling reactions, hydrogenations, and oxidations.

The hydroxyl group also opens up possibilities for the development of bifunctional catalysts, where both the imidazole ring and the alcohol moiety participate in the catalytic cycle. For instance, the hydroxyl group could act as a proton shuttle or as a binding site for a substrate, working in concert with the metal-bound imidazole to facilitate a chemical reaction.

Application as a Precursor in Polymer Science and Advanced Materials

The field of polymer science and advanced materials is continually seeking new building blocks to create materials with novel properties and functionalities. nih.gov The bifunctional nature of this compound makes it an attractive candidate as a monomer or a cross-linking agent in the synthesis of polymers and as a building block for the construction of advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov They are renowned for their high porosity and surface area, making them promising materials for gas storage, separation, and catalysis. albany.edu The imidazole ring of this compound can coordinate to metal centers, while the hydroxyl group can either remain as a functional group within the pores of the MOF or participate in secondary building unit (SBU) formation. The presence of the propyl group can influence the packing of the ligands and the resulting pore size and shape of the MOF. The hydroxyl groups lining the pores of a MOF can provide specific binding sites for guest molecules, enhancing the material's selectivity for certain applications.

Covalent Organic Frameworks (COFs)

COFs are a class of porous crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. nih.govchemrxiv.org They have emerged as promising materials for a wide range of applications due to their high porosity, large surface areas, and tunable structures. nih.govchemrxiv.org this compound can potentially be used as a building block in the synthesis of COFs. The hydroxyl group can undergo condensation reactions with other functional groups, such as boronic acids or aldehydes, to form the extended covalent network of the COF. The imidazole moiety would then be incorporated into the framework, imparting its unique chemical and physical properties to the resulting material. For instance, the basicity of the imidazole nitrogen could make the COF a candidate for use as a solid-state base catalyst.

The table below summarizes the potential applications of this compound in these advanced fields.

| Area of Application | Specific Role of this compound | Potential Advantages |

| Novel Chemical Entities | Privileged scaffold, Ligand for metalloenzymes | Unique 3D structure, Tunable physicochemical properties, Potential for diverse library synthesis |

| New Catalytic Systems | NHC precursor, Ligand for transition metals, Bifunctional catalyst component | Modulation of catalyst reactivity and selectivity, Potential for intramolecular cooperativity |

| Polymer Science and Advanced Materials | Monomer or cross-linker, Building block for MOFs and COFs | Introduction of functionality into polymers, Creation of porous materials with tailored properties |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings for 2-(1-propyl-1H-imidazol-2-yl)ethan-1-ol

Direct research focused exclusively on this compound is limited in publicly accessible literature. However, its structural components—an N-propylated imidazole (B134444) ring and a 2-hydroxyethyl group at the C2 position—place it firmly within well-established areas of chemical research. The academic contributions are therefore understood through the lens of its role as a precursor and analog to extensively studied classes of compounds.

The primary academic significance of this molecule is as a functionalized building block for the synthesis of task-specific ionic liquids (ILs) and N-heterocyclic carbene (NHC) ligands. researchgate.netresearchgate.net Imidazole-based ILs are renowned for their tunable physicochemical properties, including thermal stability, conductivity, and solvation power, making them valuable as green solvents and in electrochemical applications. researchgate.netresearchgate.net The presence of the hydroxyl (-OH) group is a key feature, allowing for the formation of "task-specific" ILs where the functionality can influence solubility, create hydrogen bonds, or serve as a coordination site for metal ions. researchgate.net

Furthermore, imidazolium (B1220033) salts derived from such precursors are pivotal in organocatalysis and as precursors to NHC ligands for transition metal catalysis. researchgate.net The combination of the N-propyl group, which contributes to the salt's low melting point, and the hydroxyethyl (B10761427) group, which can be used to tune catalytic activity or anchor the catalyst to a support, represents a standard design strategy in modern catalysis. mdpi.com

The table below summarizes the contribution of each structural feature of the molecule based on established research in related imidazole derivatives.

| Structural Feature | Role / Function | Key Research Application Area | Citation |

| Imidazole Core | Aromatic heterocyclic ring; precursor to imidazolium salts and NHCs. | Ionic Liquids, Organocatalysis, Medicinal Chemistry | researchgate.netresearchgate.net |

| N1-Propyl Group | Alkyl chain that lowers melting point and increases hydrophobicity in derived salts. | Ionic Liquids, Green Solvents | nih.govmdpi.com |

| C2-Ethanol Group | Functional handle for tuning properties; provides a site for hydrogen bonding or further reactions. | Task-Specific Ionic Liquids, Functional Polymers, Catalyst Anchoring | researchgate.netresearchgate.net |

Identification of Unexplored Research Avenues and Challenges

Despite the clear potential inferred from analogous structures, numerous research avenues for this compound remain unexplored.

Physicochemical Characterization: There is a notable lack of published experimental data for this specific compound. Fundamental properties such as density, viscosity, melting point, boiling point, and thermal stability have not been systematically measured. mdpi.com Such data is crucial for designing and modeling processes involving the molecule.

Biological Screening: The imidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of activities. nih.govresearchgate.netnih.gov However, this compound has not been subjected to comprehensive biological screening. Its potential as an anticancer, antifungal, or antibacterial agent is unknown. nih.govnih.gov

Catalytic Performance: While it is a clear precursor to a functionalized NHC ligand, the performance of this specific ligand in key catalytic reactions (e.g., cross-coupling, metathesis) has not been evaluated. Similarly, its direct use as an organocatalyst, leveraging the basicity of the imidazole nitrogen, is an uninvestigated possibility. mdpi.com

Polymer and Materials Science: The terminal hydroxyl group makes this compound a potential monomer for the synthesis of advanced polymers, such as poly(ionic liquid)s or functional polyesters. These materials could have applications in areas like ion-conductive membranes or separation science, yet this potential has not been realized. researchgate.net

Challenges: A primary challenge is the transition from general knowledge about functionalized imidazoles to specific, high-value applications for this molecule. This requires dedicated synthetic studies to optimize its production and purification, followed by systematic evaluation in the unexplored areas mentioned above. Overcoming the inertia to study a novel, uncharacterized compound in favor of more established analogs is a significant barrier.

Future Prospects and Broader Impact on Chemical Science and Related Disciplines

The future prospects for this compound are intrinsically linked to the broader advancement of materials science, green chemistry, and medicinal chemistry.

Green Chemistry and Sustainable Processes: As a precursor to task-specific ionic liquids, this compound is poised to contribute to the development of more environmentally benign chemical processes. researchgate.net ILs derived from it could be designed for specific applications, such as the efficient extraction of metals from waste streams or as recyclable catalysts and solvents, thereby reducing reliance on volatile organic compounds.

Advanced Materials: In materials science, its role as a functional monomer could lead to the creation of novel polymers with tailored properties. For example, incorporating this molecule into a polymer backbone could yield materials with enhanced thermal stability, specific ion conductivity for batteries and fuel cells, or surfaces with unique wetting properties. researchgate.net

Medicinal Chemistry and Drug Discovery: Should initial screenings reveal biological activity, the compound could serve as a valuable hit compound for drug discovery programs. nih.govnih.gov Its structure allows for straightforward modification of the propyl and ethyl groups, enabling the synthesis of a library of analogs to optimize potency and selectivity against a therapeutic target.

Homogeneous and Heterogeneous Catalysis: The development of novel NHC ligands derived from this alcohol could provide catalysts with improved stability or solubility profiles. The hydroxyl group offers a convenient point of attachment to solid supports, enabling the creation of recyclable, heterogeneous catalysts that combine the high activity of homogeneous systems with the practical advantages of easy separation. researchgate.net

In essence, while this compound may currently be an understudied molecule, its versatile structure positions it as a promising platform chemical. Future research into its properties and reactions is likely to have a significant impact by enabling new solutions in catalysis, sustainable chemistry, and the design of functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.